molecular formula C13H23BO3 B6206626 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane CAS No. 2246499-80-7

4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B6206626
CAS No.: 2246499-80-7
M. Wt: 238.13 g/mol
InChI Key: LGYXAKVAXJGLGA-PKNBQFBNSA-N
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Description

4,4,5,5-Tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is further substituted with a methyloxan-4-ylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the reaction of pinacol with boronic acid in the presence of a dehydrating agent such as toluene or xylene under reflux conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then cyclized to form the dioxaborolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel complexes can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides or other boron-containing compounds.

    Substitution: The methyloxan-4-ylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Boronic acids, borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted dioxaborolanes.

Scientific Research Applications

Chemistry: In organic synthesis, 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.

Biology and Medicine: The compound is used in the development of boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry for the design of enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, which is crucial in its role as a catalyst or intermediate in chemical reactions. The dioxaborolane ring provides stability and enhances the compound’s reactivity by facilitating the formation of boronate esters.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is unique due to the presence of the methyloxan-4-ylidene group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other dioxaborolanes might not be as effective.

Properties

CAS No.

2246499-80-7

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO3/c1-10-8-11(6-7-15-10)9-14-16-12(2,3)13(4,5)17-14/h9-10H,6-8H2,1-5H3/b11-9+

InChI Key

LGYXAKVAXJGLGA-PKNBQFBNSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCOC(C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOC(C2)C

Purity

95

Origin of Product

United States

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